

Application Notes and Protocols for Nitrobenzamides in Antimicrobial Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

CAS No.: 365425-94-1

Cat. No.: B1609974

[Get Quote](#)

Introduction: The Resurgence of Nitroaromatics in the Fight Against Microbial Resistance

The ever-looming crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Among these, nitroaromatic compounds, a class once relegated to specific applications due to toxicity concerns, are experiencing a renaissance. This revival is largely driven by a deeper understanding of their bioactivation mechanisms and the identification of microbial-specific targets. Nitrobenzamides, in particular, have emerged as a promising subclass, demonstrating remarkable efficacy against a range of pathogens, most notably *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[1][2]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the exploration of nitrobenzamides as a potential new class of antimicrobial agents. We will delve into their synthesis, methodologies for evaluating their antimicrobial efficacy, protocols for elucidating their mechanism of action, and preliminary assessments of their safety profile.

Part 1: Synthesis of Nitrobenzamide Derivatives

The synthesis of nitrobenzamide derivatives is typically achieved through the coupling of a nitro-substituted benzoic acid with a desired amine. This can be accomplished via several standard organic chemistry reactions. Below is a generalized protocol for the synthesis of a nitrobenzamide derivative.

Protocol 1: General Synthesis of N-substituted Nitrobenzamides via Acyl Chloride Intermediate

This protocol describes a common and effective method for synthesizing nitrobenzamides.

Materials:

- Appropriate nitrobenzoic acid (e.g., 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid)
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- The desired primary or secondary amine
- Triethylamine (TEA) or other suitable base
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) supplies

- Column chromatography supplies (silica gel, solvents)

Procedure:

- Activation of the Carboxylic Acid:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride.
 - Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
 - Reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).
 - Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting nitrobenzoyl chloride is often used in the next step without further purification.
- Amide Bond Formation:
 - Dissolve the crude nitrobenzoyl chloride in an anhydrous solvent like DCM or THF.
 - In a separate flask, dissolve the desired amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in the same anhydrous solvent.
 - Cool the amine solution to 0 °C in an ice bath.
 - Slowly add the nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers and wash sequentially with 1 M HCl (if the amine is in excess), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
- Characterization:
 - Confirm the structure and purity of the synthesized nitrobenzamide derivative using techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.[3]

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of nitrobenzamide derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental parameters to be determined.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

- Sterile 96-well microtiter plates (flat-bottom)
- Bacterial strains of interest (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Mycobacterium smegmatis*)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB))

- Synthesized nitrobenzamide compounds dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.
- Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution of Compounds:
 - In a 96-well plate, add 100 μ L of sterile broth to all wells.
 - Add 100 μ L of the stock solution of the nitrobenzamide compound (at 2x the highest desired test concentration) to the first well of a row.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing well, and repeating this process across the row. Discard 100 μ L from the last well containing the compound. This will create a gradient of compound concentrations.
 - Include a positive control (a known antibiotic), a negative control (broth only, for sterility check), and a growth control (broth with bacteria, no compound).
- Inoculation and Incubation:

- Add 100 μL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 μL .
- Seal the plate (e.g., with a breathable membrane or lid) and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).
- Determination of MIC:
 - After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
 - Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.^{[2][8]}

Procedure:

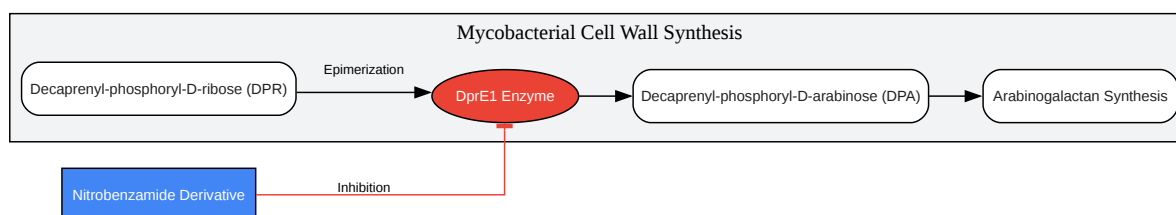
- Following the MIC determination, take a 10-20 μL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
- Spot-plate these aliquots onto a fresh agar plate (without any antimicrobial agent).
- Incubate the agar plate at 37°C for 24-48 hours.
- The MBC is the lowest concentration of the compound that results in a $\geq 99.9\%$ reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Compound	Organism	MIC ($\mu\text{g/mL}$)	Reference
N-benzyl 3,5-dinitrobenzamide A6	M. tuberculosis H37Rv	< 0.016	[1]
N-benzyl 3,5-dinitrobenzamide A11	M. tuberculosis H37Rv	< 0.016	[1]
Nitrobenzamide Derivative 5a	B. subtilis	6.25	[9]
Nitrobenzamide Derivative 5a	E. coli	3.12	[9]
Nitroimidazole Derivative 8g	S. aureus (MRSA)	1	[10][11]
Nitroimidazole Derivative 8i	E. coli (Carbapenem-resistant)	Lower than Metronidazole	[10]

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For many nitrobenzamides, particularly those active against *M. tuberculosis*, the primary target is the decaprenyl-phosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential enzyme in cell wall synthesis.[1][2] However, other mechanisms may be at play, especially against other types of microbes.

Visualizing the DprE1 Inhibition Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of DprE1 by nitrobenzamides blocks arabinogalactan synthesis.

Protocol 4: Bacterial Cell Membrane Integrity Assay

This assay determines if a compound disrupts the bacterial cell membrane, a common mechanism for broad-spectrum antimicrobials. It utilizes propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.[12][13][14][15]

Materials:

- Bacterial suspension (prepared as in the MIC protocol)
- Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom microtiter plates
- Fluorescence microplate reader or flow cytometer

Procedure:

- Wash the bacterial cells from their growth medium and resuspend them in PBS to an OD₆₀₀ of approximately 0.25.
- Add the bacterial suspension to the wells of a 96-well plate.
- Add the nitrobenzamide compounds at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a membrane-disrupting peptide like polymyxin B) and a negative control (untreated cells).
- Add PI to each well to a final concentration of 1-5 µg/mL.
- Incubate the plate at room temperature or 37°C, protected from light, for 15-30 minutes.
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

- An increase in fluorescence intensity in the presence of the nitrobenzamide compound compared to the untreated control indicates membrane damage.

Protocol 5: Assessment of Drug-DNA Interaction

Some antimicrobial agents exert their effect by binding to bacterial DNA, thereby inhibiting replication and transcription.[16] Ethidium bromide (EtBr) displacement assay is a common method to investigate this.

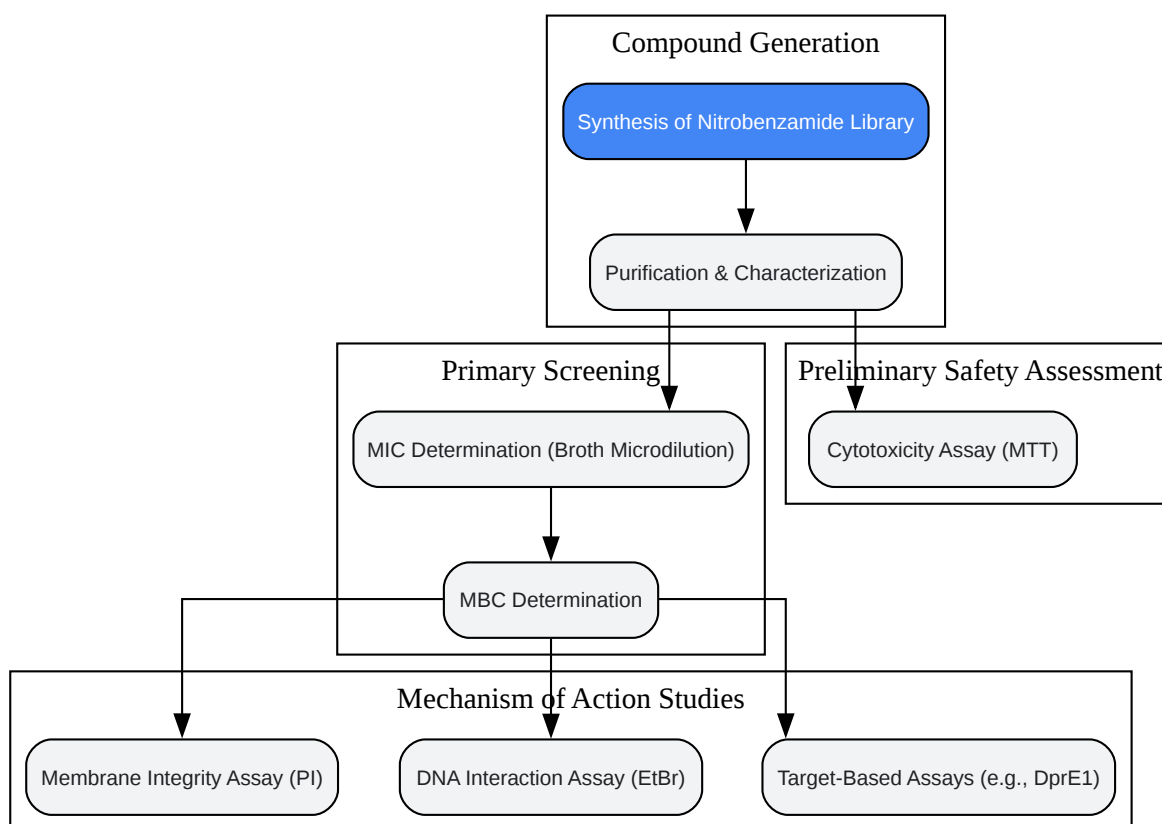
Materials:

- Bacterial genomic DNA or calf thymus DNA
- Ethidium bromide solution
- Tris-EDTA (TE) buffer
- Nitrobenzamide compounds
- Fluorescence spectrophotometer

Procedure:

- Prepare a solution of DNA in TE buffer.
- Add EtBr to the DNA solution to a concentration where the fluorescence is significant but not saturating.
- Record the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
- Add increasing concentrations of the nitrobenzamide compound to the DNA-EtBr complex.
- After each addition, incubate for a few minutes and then record the fluorescence spectrum.
- A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the nitrobenzamide suggests that the compound is displacing EtBr from the DNA, indicating a DNA-binding interaction.

Experimental Workflow for Antimicrobial Evaluation of Nitrobenzamides



[Click to download full resolution via product page](#)

Caption: A logical workflow for the antimicrobial evaluation of nitrobenzamides.

Part 4: Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards mammalian cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Protocol 6: MTT Cytotoxicity Assay

Materials:

- Mammalian cell line (e.g., HEK293, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
 - Incubate for 24 hours to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the nitrobenzamide compounds in cell culture medium.
 - Remove the old medium from the cells and add 100 µL of the medium containing the compounds at different concentrations.
 - Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
 - Incubate for 24-48 hours.

- MTT Assay:
 - After the incubation period, add 10 μ L of the MTT solution to each well.
 - Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
 - Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - The IC_{50} (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

Nitrobenzamides represent a versatile and potent class of antimicrobial agents with significant potential, particularly in the development of new anti-tuberculosis drugs. The protocols outlined in these application notes provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel nitrobenzamide derivatives. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, exploring their efficacy in in vivo infection models, and further elucidating their mechanisms of action against a broader range of pathogenic microbes. The systematic application of these methodologies will be instrumental in advancing nitrobenzamides from promising lead compounds to clinically viable therapeutic agents.

References

- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [[Link](#)]

- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 22, 2026, from [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). OMICS International. Retrieved January 22, 2026, from [\[Link\]](#)
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 22, 2026, from [\[Link\]](#)
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 22, 2026, from [\[Link\]](#)
- MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2022, August 17). YouTube. Retrieved January 22, 2026, from [\[Link\]](#)
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 22, 2026, from [\[Link\]](#)
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [\[Link\]](#)
- Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. (2020, May 14). Frontiers. Retrieved January 22, 2026, from [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Microbe Notes. Retrieved January 22, 2026, from [\[Link\]](#)
- Antifungal activity of substituted nitrobenzenes and anilines. (1971, September). PubMed. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved January 22, 2026, from [\[Link\]](#)

- Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [\[Link\]](#)
- Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in *Streptococcus pneumoniae* Using Fluorescent Dyes. (2014, February 17). NIH. Retrieved January 22, 2026, from [\[Link\]](#)
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [\[Link\]](#)
- Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- Drug-DNA interaction protocols. (n.d.). NYU Library Catalog. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
- A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (n.d.). MDPI. Retrieved January 22, 2026, from [\[Link\]](#)
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved January 22, 2026, from [\[Link\]](#)
- Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. (2017, June 21). Academic Journals. Retrieved January 22, 2026, from [\[Link\]](#)
- Propidium iodide (PI) staining assay of *E. coli* treated for two hours... (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)

- The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (n.d.). MDPI. Retrieved January 22, 2026, from [\[Link\]](#)
- Antifungal activity of nitroimidazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- The activity of nitroaromatics against *S. aureus* (a) and *E. coli* (b)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022, September 28). Biointerface Research in Applied Chemistry. Retrieved January 22, 2026, from [\[Link\]](#)
- Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (n.d.). MDPI. Retrieved January 22, 2026, from [\[Link\]](#)
- MIC levels of nitroimidazole compounds against gram-positive bacteria... (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- A review of compounds derivatives with antimicrobial activities. (n.d.). WJBPHS. Retrieved January 22, 2026, from [\[Link\]](#)
- DNA binding ligands targeting drug-resistant bacteria: structure, activity, and pharmacology. (n.d.). PubMed. Retrieved January 22, 2026, from [\[Link\]](#)
- Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021, September 16). Semantic Scholar. Retrieved January 22, 2026, from [\[Link\]](#)
- MIC 50 (mM) against *S. aureus* and *E.coli*, and calculated global electrophilicities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [\[Link\]](#)
- The antibacterial and anti-biofilm effects of novel synthesized nitroimidazole compounds against methicillin-resistant *Staphylococcus aureus* and carbapenem-resistant *Escherichia*

coli and Klebsiella pneumonia in vitro and in silico. (2023, December 18). PubMed Central. Retrieved January 22, 2026, from [\[Link\]](#)

- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). PubMed Central. Retrieved January 22, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics \[antiviral.creative-diagnostics.com\]](#)
- [3. ijpbs.com \[ijpbs.com\]](#)
- [4. protocols.io \[protocols.io\]](#)
- [5. microbeonline.com \[microbeonline.com\]](#)
- [6. youtube.com \[youtube.com\]](#)
- [7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [8. microchemlab.com \[microchemlab.com\]](#)
- [9. nanobioletters.com \[nanobioletters.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. The antibacterial and anti-biofilm effects of novel synthesized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment \[frontiersin.org\]](#)
- [13. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC](#)

[\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- [14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria \[mdpi.com\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. DNA binding ligands targeting drug-resistant bacteria: structure, activity, and pharmacology - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. clyte.tech \[clyte.tech\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols for Nitrobenzamides in Antimicrobial Research\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1609974/docs#application-notes-and-protocols-for-nitrobenzamides-in-antimicrobial-research\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check